molecular formula C9H7N3 B8501857 7-Vinyl-pyrido[2,3-b]pyrazine

7-Vinyl-pyrido[2,3-b]pyrazine

Cat. No. B8501857
M. Wt: 157.17 g/mol
InChI Key: RDLCDEWFDOFAPA-UHFFFAOYSA-N
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Patent
US07696210B2

Procedure details

7-Bromo-pyrido[2,3-b]pyrazine (560 mg, 2.7 mmol) was suspended in toluene (25 ml) with tributylvinyltin (2.30 ml, 8.1 mmol), tetrakis(triphenylphosphine) palladium (106 mg, 106 mmol) and LiCl (336 mg, 8.06 mmol). The mixture was heated to 100° C. under a nitrogen atmosphere. After 2 h, the reaction was complete and the toluene was removed under vacuum. The crude was taken up in ethyl acetate and washed three times with a 1 N HCl solution. The combined acid washings were washed twice with ethyl acetate. The acidic water was made basic with the addition of solid sodium carbonate, and extracted three times with ethyl acetate. The combined ethyl acetate extracts were washed with brine, dried using MgSO4, and concentrated under vacuum to yield the title product (250 mg, 59%) as a tan solid.1H NMR (DMSO-d6): δ=9.40 (d, 1H, J=2.5Hz), 9.08 (dd, 2H, J=12.3 Hz, 1.8 Hz), 8.60 (d, 1H, J=2.5 Hz), 7.11(m,1H), 6.40 (d, 1H, J=17.8 Hz,), 5.64 (d, 1H, J=11.3 Hz). Calculated mass=157.18, [M+H]+=158. HPLC Method D: 99.3% @ 210-370 nm; 99.7% @ 240 nm; RT=4.5 min.
Quantity
560 mg
Type
reactant
Reaction Step One
Quantity
2.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
336 mg
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Four
Quantity
106 mg
Type
catalyst
Reaction Step Five
Yield
59%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:11]=[N:10][C:5]2=[N:6][CH:7]=[CH:8][N:9]=[C:4]2[CH:3]=1.[CH2:12](C([Sn])=C(CCCC)CCCC)[CH2:13]CC.[Li+].[Cl-]>C1(C)C=CC=CC=1.[Pd].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[CH:12]([C:2]1[CH:11]=[N:10][C:5]2=[N:6][CH:7]=[CH:8][N:9]=[C:4]2[CH:3]=1)=[CH2:13] |f:2.3,5.6.7.8.9,^1:13|

Inputs

Step One
Name
Quantity
560 mg
Type
reactant
Smiles
BrC1=CC=2C(=NC=CN2)N=C1
Step Two
Name
Quantity
2.3 mL
Type
reactant
Smiles
C(CCC)C(=C(CCCC)CCCC)[Sn]
Step Three
Name
Quantity
336 mg
Type
reactant
Smiles
[Li+].[Cl-]
Step Four
Name
Quantity
25 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Five
Name
Quantity
106 mg
Type
catalyst
Smiles
[Pd].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the toluene was removed under vacuum
WASH
Type
WASH
Details
washed three times with a 1 N HCl solution
WASH
Type
WASH
Details
The combined acid washings were washed twice with ethyl acetate
ADDITION
Type
ADDITION
Details
The acidic water was made basic with the addition of solid sodium carbonate
EXTRACTION
Type
EXTRACTION
Details
extracted three times with ethyl acetate
WASH
Type
WASH
Details
The combined ethyl acetate extracts were washed with brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(=C)C1=CC=2C(=NC=CN2)N=C1
Measurements
Type Value Analysis
AMOUNT: MASS 250 mg
YIELD: PERCENTYIELD 59%
YIELD: CALCULATEDPERCENTYIELD 58.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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